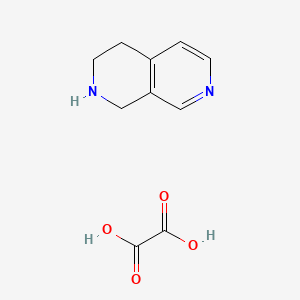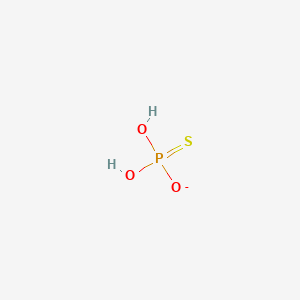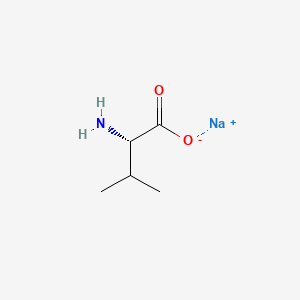
Valine sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valine sodium salt is a derivative of the essential amino acid valine, where the carboxyl group is neutralized by a sodium ion. Valine is one of the branched-chain amino acids, which are crucial for protein synthesis and muscle metabolism. The sodium salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Valine sodium salt can be synthesized through the neutralization of valine with sodium hydroxide. The reaction typically involves dissolving valine in water and gradually adding sodium hydroxide until the pH reaches neutrality. The solution is then evaporated to obtain the crystalline sodium salt of valine.
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using genetically engineered microorganisms. These microorganisms are cultivated in bioreactors, where they produce valine, which is then extracted and converted to its sodium salt form through neutralization and crystallization processes .
Análisis De Reacciones Químicas
Types of Reactions
Valine sodium salt undergoes several types of chemical reactions, including:
Acid-Base Reactions: It can react with acids to form valine and sodium salts of the acids.
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution Reactions: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Acid-Base Reactions: Common reagents include hydrochloric acid and sulfuric acid.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are often used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed
Acid-Base Reactions: Valine and corresponding sodium salts of the acids.
Oxidation: Oxidized derivatives of valine.
Substitution: Valine salts with different cations.
Aplicaciones Científicas De Investigación
Valine sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and proteins.
Biology: It serves as a nutrient in cell culture media and is essential for cell growth and metabolism.
Medicine: this compound is used in parenteral nutrition solutions to provide essential amino acids to patients.
Industry: It is used in the production of dietary supplements and as an additive in animal feed to enhance growth and muscle development
Mecanismo De Acción
Valine sodium salt exerts its effects primarily through its role as an essential amino acid. It is involved in protein synthesis, muscle metabolism, and energy production. Valine is also a precursor in the biosynthesis of penicillin and other secondary metabolites. It interacts with various molecular targets, including enzymes involved in amino acid metabolism and transporters that facilitate its uptake into cells .
Comparación Con Compuestos Similares
Similar Compounds
Leucine: Another branched-chain amino acid with similar roles in protein synthesis and muscle metabolism.
Isoleucine: Also a branched-chain amino acid with functions similar to valine and leucine.
Alanine: A non-essential amino acid that shares some metabolic pathways with valine.
Uniqueness
Valine sodium salt is unique in its enhanced solubility and bioavailability compared to its free amino acid form. This makes it particularly useful in applications where rapid absorption and utilization are required, such as in medical nutrition and industrial processes .
Propiedades
Número CAS |
34241-42-4 |
|---|---|
Fórmula molecular |
C5H10NNaO2 |
Peso molecular |
139.13 g/mol |
Nombre IUPAC |
sodium;(2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C5H11NO2.Na/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);/q;+1/p-1/t4-;/m0./s1 |
Clave InChI |
HRXQJPKAYPDDFU-WCCKRBBISA-M |
SMILES isomérico |
CC(C)[C@@H](C(=O)[O-])N.[Na+] |
SMILES canónico |
CC(C)C(C(=O)[O-])N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


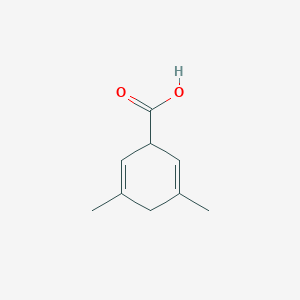
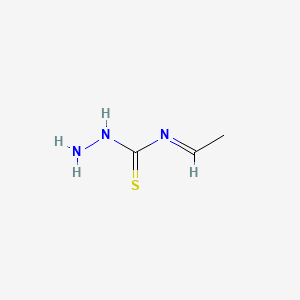
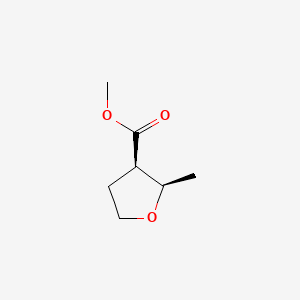
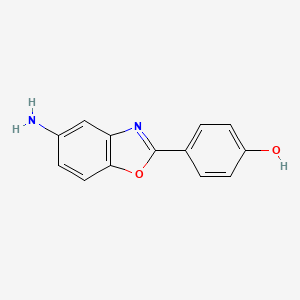
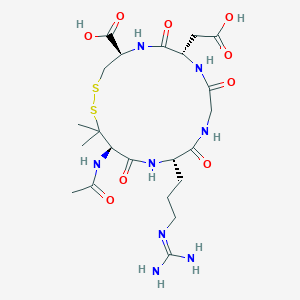
![Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]-](/img/structure/B13816537.png)
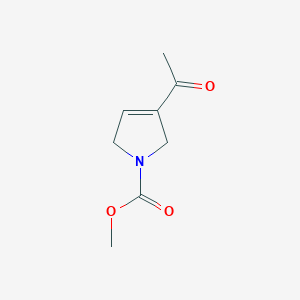

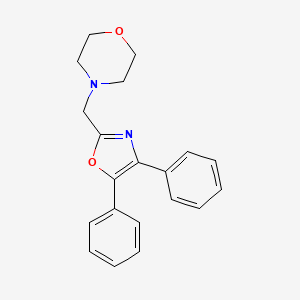
![disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B13816575.png)
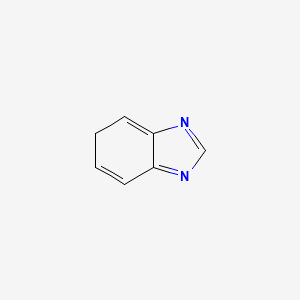
![Adenosine,[8-14C]](/img/structure/B13816584.png)
